molecular formula C17H9Cl2N3O2S B2935847 (E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1798401-59-8

(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2935847
CAS No.: 1798401-59-8
M. Wt: 390.24
InChI Key: PAVRYUJYUXEPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide” is a unique chemical with the linear formula C26H20Cl2N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Green Organic Chemistry Synthesis

In a study focused on green organic chemistry, the enantioselective ene-reduction of a similar compound, E-2-cyano-3-(furan-2-yl) acrylamide, was achieved using filamentous marine and terrestrial-derived fungi. This approach under microwave radiation provided a compound with a CN-bearing stereogenic center, showcasing an environmentally friendly synthesis method. The absolute configuration of the biotransformation product was determined by electronic circular dichroism (ECD) spectra, highlighting the potential of microbial biocatalysts in organic synthesis (Jimenez et al., 2019).

Synthesis and Reactivity in Organic Chemistry

Another research avenue involves the synthesis and reactivity of heterocyclic compounds. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, including treatment with P2S5 and oxidation, underscores the compound's utility in generating heterocyclic structures. This work demonstrates the compound's versatility in organic synthesis and its potential for creating novel molecules with unique properties (Aleksandrov & El’chaninov, 2017).

Development of Polymeric Materials

The compound has also been utilized in the development of new materials, such as in the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. This research highlights the potential for creating high-performance polymers with specific functional groups, which could have applications in various industrial sectors (Kim et al., 2016).

Herbicidal Activity

Moreover, the structural motif of the compound has been explored for herbicidal activity. A study synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating good herbicidal efficacy, suggesting that similar structures could be potent herbicides. This application is significant for agricultural science, offering a route to novel herbicidal agents (Wang et al., 2004).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2S/c18-11-3-4-13(19)14(7-11)22-16(23)10(8-20)6-12-9-25-17(21-12)15-2-1-5-24-15/h1-7,9H,(H,22,23)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVRYUJYUXEPNG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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